1-Oxaspiro[5.5]undecan-4-yl methanesulfonate
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Overview
Description
1-Oxaspiro[5.5]undecan-4-yl methanesulfonate is a chemical compound with the molecular formula C11H20O4S and a molecular weight of 248.34 g/mol . This compound is characterized by its spirocyclic structure, which includes an oxaspiro ring fused with an undecane backbone and a methanesulfonate group. It is primarily used in research settings and has various applications in synthetic chemistry and potentially in other scientific fields .
Preparation Methods
The synthesis of 1-oxaspiro[5.5]undecan-4-yl methanesulfonate typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as an epoxide or a diol, under acidic or basic conditions.
Introduction of the Methanesulfonate Group: The methanesulfonate group is introduced by reacting the spirocyclic intermediate with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (TEA) or pyridine.
Chemical Reactions Analysis
1-Oxaspiro[5.5]undecan-4-yl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include halides, alkoxides, and amines.
Oxidation and Reduction: The spirocyclic core can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation with a strong oxidizing agent like potassium permanganate (KMnO4) can yield corresponding ketones or carboxylic acids.
Hydrolysis: The methanesulfonate group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Scientific Research Applications
1-Oxaspiro[5.5]undecan-4-yl methanesulfonate has several applications in scientific research:
Synthetic Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biological Studies: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and other biochemical processes.
Material Science: It can be used in the synthesis of novel materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-oxaspiro[5.5]undecan-4-yl methanesulfonate is primarily related to its ability to undergo nucleophilic substitution reactions. The methanesulfonate group acts as a leaving group, allowing nucleophiles to attack the spirocyclic core. This reactivity makes it a useful intermediate in various synthetic pathways. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Comparison with Similar Compounds
1-Oxaspiro[5.5]undecan-4-yl methanesulfonate can be compared with other spirocyclic compounds and methanesulfonate esters:
Similar Compounds: Examples include 1-oxaspiro[4.5]decane-4-yl methanesulfonate and 1-oxaspiro[6.5]dodecane-4-yl methanesulfonate. These compounds share similar structural features but differ in the size of the spirocyclic ring.
Properties
Molecular Formula |
C11H20O4S |
---|---|
Molecular Weight |
248.34 g/mol |
IUPAC Name |
1-oxaspiro[5.5]undecan-4-yl methanesulfonate |
InChI |
InChI=1S/C11H20O4S/c1-16(12,13)15-10-5-8-14-11(9-10)6-3-2-4-7-11/h10H,2-9H2,1H3 |
InChI Key |
CEOZACCFDCWEQN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1CCOC2(C1)CCCCC2 |
Origin of Product |
United States |
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